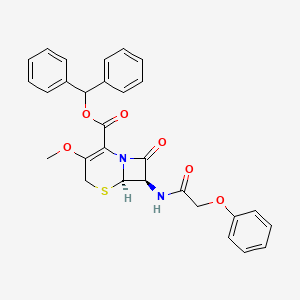
EINECS 259-267-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 259-267-9 is a complex organic compound that serves as an intermediate in the synthesis of oxacephem-derived beta-lactam antibiotics. These antibiotics are particularly effective against gram-positive bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 259-267-9 involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups such as methoxy, oxo, and phenoxyacetamido are introduced through substitution reactions.
Final Coupling: The final step involves coupling the intermediate with diphenylmethyl ester under specific reaction conditions to obtain the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 259-267-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
EINECS 259-267-9 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and beta-lactam antibiotics.
Biology: The compound is studied for its antibacterial properties and its effectiveness against gram-positive bacteria.
Medicine: It serves as an intermediate in the development of new antibiotics and other therapeutic agents.
Industry: The compound is used in the large-scale production of antibiotics and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of EINECS 259-267-9 involves:
Inhibition of Bacterial Cell Wall Synthesis: The compound inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).
Disruption of Cell Wall Integrity: This leads to the disruption of cell wall integrity, causing bacterial cell lysis and death.
Molecular Targets: The primary molecular targets are the PBPs, which are essential for bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- (6R-trans)-7-(Benzoylamino)-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester
Uniqueness
EINECS 259-267-9 is unique due to its specific functional groups and its effectiveness against gram-positive bacteria. Its structure allows for specific interactions with PBPs, making it a valuable intermediate in the synthesis of beta-lactam antibiotics.
Propriétés
Numéro CAS |
54639-52-0 |
|---|---|
Formule moléculaire |
C29H26N2O6S |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
benzhydryl (6R,7R)-3-methoxy-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C29H26N2O6S/c1-35-22-18-38-28-24(30-23(32)17-36-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)37-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1 |
Clé InChI |
QLVVZQVGFLLLLB-UFHPHHKVSA-N |
SMILES isomérique |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(3-aminopyridin-4-yl)amino]benzonitrile](/img/structure/B8635858.png)



![4-[(4-Methylphenyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8635900.png)



![6-Bromo-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8635924.png)

